8-(1H-tetrazol-1-yl)quinoline
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Overview
Description
8-(1H-tetrazol-1-yl)quinoline is a compound that combines the structural features of quinoline and tetrazole. Quinoline is a heterocyclic aromatic organic compound with a double-ring structure, while tetrazole is a five-membered ring containing four nitrogen atoms. The combination of these two structures results in a compound with unique chemical and biological properties.
Preparation Methods
The synthesis of 8-(1H-tetrazol-1-yl)quinoline typically involves the reaction of quinoline derivatives with azide compounds under specific conditions. . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity.
Chemical Reactions Analysis
8-(1H-tetrazol-1-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the nitrogen atoms. Common reagents used in these reactions include sodium azide, copper catalysts, and various oxidizing and reducing agents
Scientific Research Applications
8-(1H-tetrazol-1-yl)quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 8-(1H-tetrazol-1-yl)quinoline involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing the compound to mimic the biological activity of carboxyl-containing molecules . This interaction can modulate various biological pathways, leading to antimicrobial, antifungal, and other therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 8-(1H-tetrazol-1-yl)quinoline include other quinoline derivatives and tetrazole-containing molecules. For example:
Quinoline-1H-1,2,3-triazole hybrids: These compounds also combine quinoline with a nitrogen-rich heterocycle and exhibit similar antimicrobial properties.
Tetrazole derivatives from quinaldic acid: These compounds share the tetrazole ring structure and have been studied for their biological and antioxidant properties. The uniqueness of this compound lies in its specific combination of quinoline and tetrazole, which imparts distinct chemical and biological characteristics.
Properties
IUPAC Name |
8-(tetrazol-1-yl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5/c1-3-8-4-2-6-11-10(8)9(5-1)15-7-12-13-14-15/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBCVOIZTAVVGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N3C=NN=N3)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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